molecular formula C6H4IN3O4 B8453629 2-Iodo-4,6-dinitroaniline CAS No. 54292-20-5

2-Iodo-4,6-dinitroaniline

Cat. No. B8453629
Key on ui cas rn: 54292-20-5
M. Wt: 309.02 g/mol
InChI Key: MPNACQVROPIJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06316637B1

Procedure details

A solution of 10 g of SnCl2.2H2O and 20 ml of HCl was added into 2,4-dinitro-6-iodoaniline (4.1 g, 13 mmol) and resulting reaction mixture was stirred at reflux for 48 h. The reaction mixture was then basified by adding 15% aq. NaOH and extracted with CHCl3 several times. Combined extracts ere dried over MgSO4 and concentrated in vacuo, yielding oily residue which was subjected to column chromatography (5% MeOH/EtOAc) to yield 1.1 g (4.4 mmol, 33%) of the amine. The amine was stirred at ref lux in 10 ml of formic acid and 10 ml of acetic anhydride for 12 h. The reaction mixture was concentrated in vacuo to yield an oily residue which was stirred in 30 ml of HCl sat'd EtOH for 2 h. The oily reaction mixture after concentration was subjected to column chromatography (5% NH, sat'd MeOH/EtOAc) to provide 0.69 g (2.7 mmol,60%) of the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
33%

Identifiers

REACTION_CXSMILES
O.O.Cl[Sn]Cl.Cl.[N+:7]([C:10]1[CH:16]=[C:15]([N+:17]([O-])=O)[CH:14]=[C:13]([I:20])[C:11]=1[NH2:12])([O-])=O.[OH-].[Na+].CO.[CH3:25]COC(C)=O>>[I:20][C:13]1[C:11]2[N:12]=[CH:25][NH:7][C:10]=2[CH:16]=[C:15]([NH2:17])[CH:14]=1 |f:0.1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
4.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C(=CC(=C1)[N+](=O)[O-])I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined extracts ere dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding oily residue which

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=CC2=C1N=CN2)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.4 mmol
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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